molecular formula C17H23N3O2S B4264118 N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide

N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No. B4264118
M. Wt: 333.5 g/mol
InChI Key: DXSUIMIJVFWQKX-UHFFFAOYSA-N
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Description

N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as DMPT or 3-(4-methoxyphenyl)-N-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine.

Mechanism of Action

The mechanism of action of DMPT involves the inhibition of the pro-inflammatory cytokines and the activation of the anti-inflammatory cytokines. DMPT has also been shown to inhibit the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
DMPT has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β). DMPT has been shown to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation.

Advantages and Limitations for Lab Experiments

DMPT has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, DMPT has some limitations, including its poor solubility in water and its potential to form aggregates.

Future Directions

There are several future directions for the study of DMPT. One potential direction is the development of DMPT-based drugs for the treatment of neuroinflammatory diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of DMPT in animal models. Additionally, the study of the structure-activity relationship of DMPT and its analogs could lead to the development of more potent and selective compounds.

Scientific Research Applications

DMPT has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. DMPT has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-5-17(2,3)15-19-20-16(23-15)18-14(21)11-8-12-6-9-13(22-4)10-7-12/h6-7,9-10H,5,8,11H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUIMIJVFWQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
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N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
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N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
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N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
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N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide
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N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide

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